molecular formula C20H20N2O5S2 B2770457 N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide CAS No. 853744-75-9

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide

Cat. No. B2770457
CAS RN: 853744-75-9
M. Wt: 432.51
InChI Key: WRXGGDKWCUKPCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is C20H20N2O5S2 and it has a molecular weight of 432.51. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .


Chemical Reactions Analysis

Sulfonamides, including this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties . They have also been reported to show substantial in vitro and in vivo antitumor activity .


Physical And Chemical Properties Analysis

The physical form of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is solid . It should be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Future Directions

The research and development of sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, have become active topics and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists . Their broad spectrum of biological activities and potential as potent inhibitors make them promising candidates for further study in the field of medicinal and pharmaceutical chemistry .

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGGDKWCUKPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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